molecular formula C3H7Cl B1427153 1-Chloropropane-d7 CAS No. 761374-88-3

1-Chloropropane-d7

Cat. No.: B1427153
CAS No.: 761374-88-3
M. Wt: 85.58 g/mol
InChI Key: SNMVRZFUUCLYTO-NCKGIQLSSA-N
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Description

1-Chloropropane-d7 is a deuterated derivative of 1-chloropropane, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for this compound is C3D7Cl, and it is often used as a reference compound in analytical chemistry due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropropane-d7 can be synthesized through several methods. One common approach involves the deuteration of 1-chloropropane using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves the catalytic deuteration of propylene followed by chlorination. The process includes:

    Deuteration: Propylene (C3H6) is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) to produce deuterated propane (C3D8).

    Chlorination: The deuterated propane is then chlorinated using chlorine gas (Cl2) under controlled conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropropane-d7 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions: Under strong base conditions, this compound can undergo elimination reactions to form propene-d6 (C3D6).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are typical.

Major Products:

    Substitution: Products include deuterated alcohols, nitriles, and amines.

    Elimination: The major product is deuterated propene.

Scientific Research Applications

1-Chloropropane-d7 is extensively used in scientific research due to its deuterium labeling:

    NMR Spectroscopy: It serves as a standard or reference compound in NMR studies to analyze chemical shifts and coupling constants.

    Isotopic Tracing: Used in metabolic studies to trace the pathways of organic compounds in biological systems.

    Pharmaceutical Research: Helps in the study of drug metabolism and the identification of metabolic pathways.

    Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties.

Mechanism of Action

The mechanism of action of 1-Chloropropane-d7 in chemical reactions involves the interaction of the deuterium-labeled compound with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in elimination reactions, the base abstracts a deuterium atom leading to the formation of a double bond.

Comparison with Similar Compounds

    1-Chloropropane (C3H7Cl): The non-deuterated analog of 1-Chloropropane-d7.

    2-Chloropropane (C3H7Cl): An isomer where the chlorine atom is attached to the second carbon.

    1-Bromopropane (C3H7Br): Similar structure but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms results in different physical and chemical properties compared to its non-deuterated counterparts, making it

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVRZFUUCLYTO-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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